

# Mal-C2-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

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## Compound of Interest

Compound Name: Mal-C2-NHS ester

Cat. No.: B178212

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This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of **Mal-C2-NHS ester**, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. This document details the chemical and physical characteristics of **Mal-C2-NHS ester**, outlines its reaction mechanism, and provides detailed experimental protocols for its use in creating stable bioconjugates, such as antibody-drug conjugates (ADCs).

## Core Properties of Mal-C2-NHS Ester

**Mal-C2-NHS ester**, with the IUPAC name 1-{5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxopentyl}-1H-pyrrole-2,5-dione, is a non-cleavable linker widely employed for the covalent conjugation of molecules containing primary amines and sulfhydryl groups.<sup>[1][2]</sup> Its structure features two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group, separated by a C2 alkyl spacer. The NHS ester reacts with primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.<sup>[2][3]</sup> The maleimide group specifically targets sulfhydryl (thiol) groups, found in cysteine residues, to form a stable thioether bond.<sup>[2][4]</sup>

Below is a summary of the key physical and chemical properties of **Mal-C2-NHS ester**:

Property	Value
IUPAC Name	1-{5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxopentyl}-1H-pyrrole-2,5-dione[1]
Synonym	2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate[1]
CAS Number	103750-03-4[1][2]
Molecular Formula	C13H14N2O6[1][2]
Molecular Weight	294.26 g/mol [1]
Appearance	Solid[1]
Purity	Typically ≥98%
Solubility	Soluble in organic solvents such as DMSO and DMF; limited solubility in aqueous buffers.[2][3]
Storage Conditions	Store at -20°C or 2-8°C in a desiccated environment to prevent hydrolysis.[1][2][3]

## Reaction Mechanism and Signaling Pathway

The utility of **Mal-C2-NHS ester** as a crosslinker stems from its ability to facilitate a two-step conjugation reaction, providing control over the coupling of two different biomolecules.

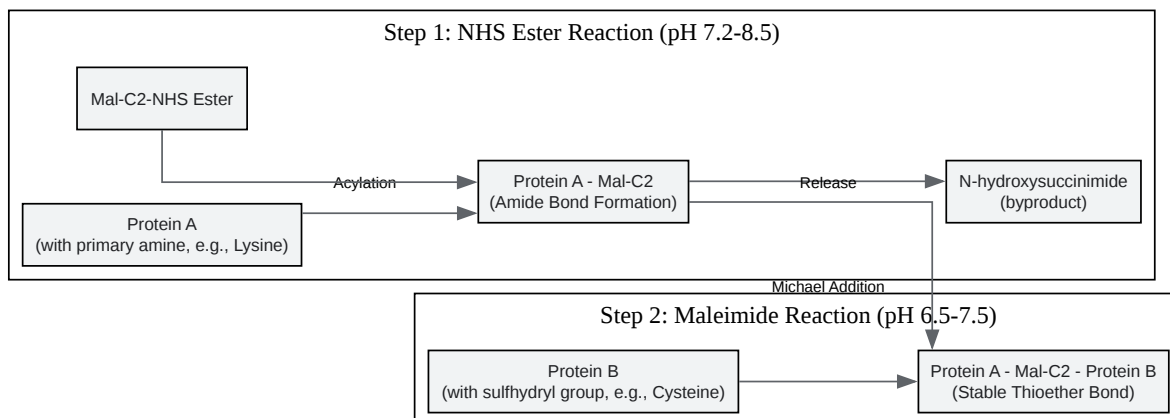
### Step 1: NHS Ester Reaction with Primary Amines

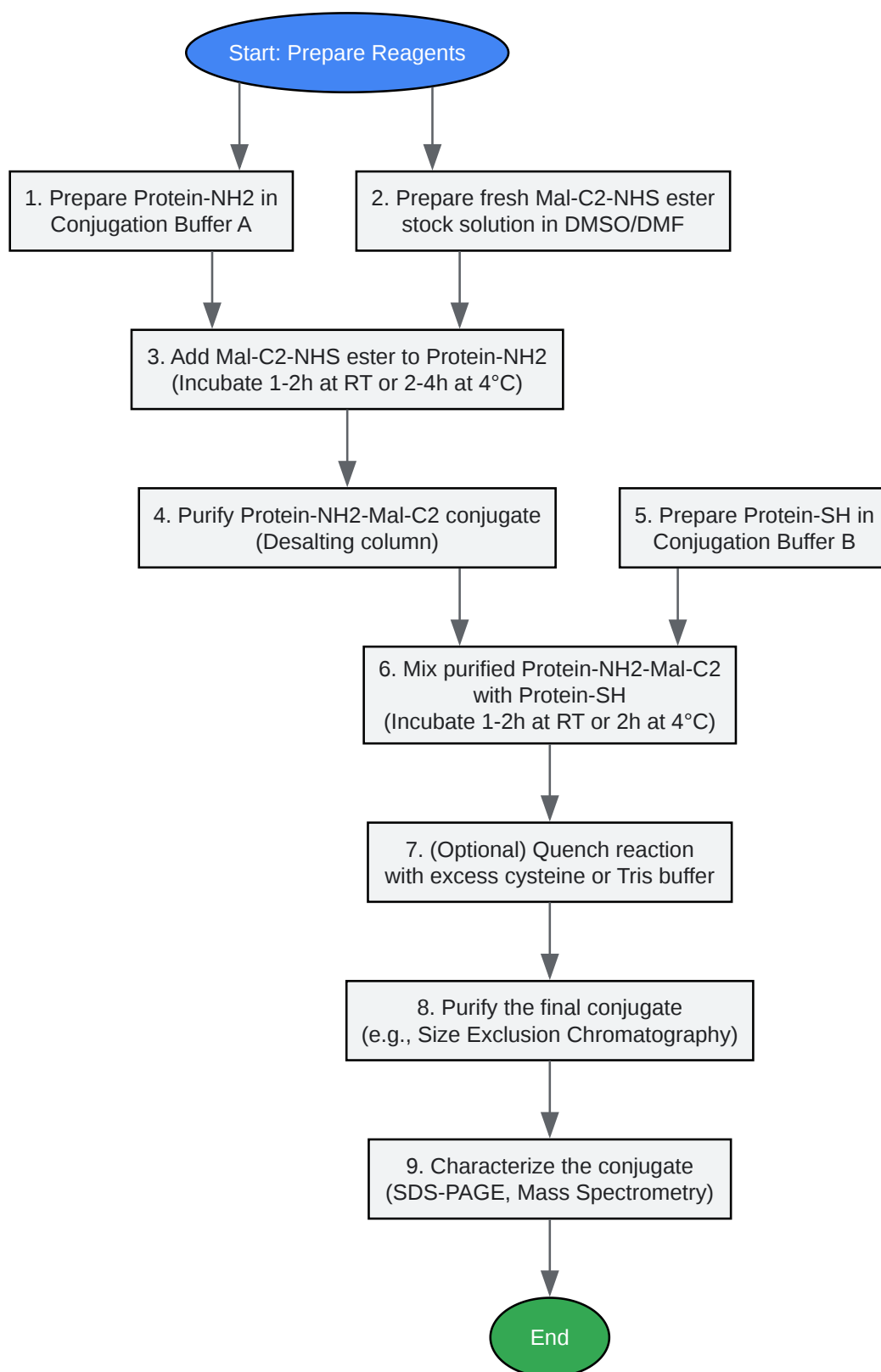
The NHS ester is a highly reactive group that readily acylates primary amines at a pH range of 7.2 to 8.5.[3][4] The reaction proceeds via nucleophilic attack of the unprotonated amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. A competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.[2][3]

### Step 2: Maleimide Reaction with Sulfhydryl Groups

The maleimide group exhibits high specificity for sulfhydryl groups within a pH range of 6.5 to 7.5.[2][4] The reaction occurs through a Michael addition, resulting in the formation of a stable

thioether linkage.<sup>[4]</sup> Above pH 7.5, the maleimide group can undergo hydrolysis and may also exhibit some reactivity towards primary amines.<sup>[2]</sup><sup>[4]</sup>





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